![molecular formula C14H10F2 B1596802 [(E)-1,2-Difluoro-2-phenylethenyl]benzene CAS No. 20488-54-4](/img/structure/B1596802.png)
[(E)-1,2-Difluoro-2-phenylethenyl]benzene
Overview
Description
[(E)-1,2-Difluoro-2-phenylethenyl]benzene, also known as DFE, is a chemical compound that has gained significant attention in scientific research due to its potential biological applications. DFE is a derivative of stilbene, a compound found in plants that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. DFE is synthesized through a simple and efficient method, making it a promising candidate for future research.
Scientific Research Applications
Photoisomerization Studies
1,2-Difluorostilbene is utilized in photoisomerization research due to its structural similarity to stilbene. Studies involving ultrafast Raman spectroscopy have provided insights into the structural identification of the intermediate states during stilbene photoisomerization .
Fluorescence Lifetime Techniques in Medicine
In medical applications, 1,2-Difluorostilbene derivatives can be used in time-resolved fluorescence techniques for diagnosing biological tissues. This includes identifying diseases like cancer and atherosclerotic cardiovascular disease through intrinsic fluorescence signals .
Environmental Science: Soil Remediation
1,2-Difluorostilbene and its analogs may play a role in environmental science, particularly in soil biodegradation processes. Understanding the degradation pathways can lead to improved soil remediation techniques .
Analytical Chemistry: Method Development
In analytical chemistry, 1,2-Difluorostilbene can be part of the development of new analytical methods. Its stable and predictable behavior makes it a candidate for calibration standards or as a component in the synthesis of analytical reagents .
Organic Synthesis: C–S Bond Formation
The compound is relevant in organic synthesis, particularly in reactions involving carbon–sulfur bond formation. It serves as a model compound for studying 1,2-difunctionalization of alkenes and alkynes .
Pharmacology: Drug Discovery
Stilbene derivatives, including 1,2-Difluorostilbene, are explored for their pharmacological applications. They are studied for their anticancer, antiproliferative, and antimicrobial properties, among others .
Biotechnology: Nanotechnology Applications
In biotechnology, 1,2-Difluorostilbene derivatives could be used in the development of nanotechnology applications, such as nanocarriers for drug delivery systems, due to their structural versatility and functionalizability .
Mechanism of Action
Target of Action
It’s known that stilbenes, a class of compounds to which 1,2-difluorostilbene belongs, often interact with various enzymes and proteins within the cell .
Result of Action
It’s known that stilbenes can have various effects at the cellular level, including anti-inflammatory, antioxidant, and anticancer activities .
properties
IUPAC Name |
[(E)-1,2-difluoro-2-phenylethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/b14-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWUJKBBJRFTMC-BUHFOSPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\F)/F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-1,2-Difluoro-2-phenylethenyl]benzene | |
CAS RN |
20488-54-4 | |
Record name | NSC42791 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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